N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyridazine ring fused with a thiophene ring, and it contains a chlorophenyl group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function, leading to the death of the mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds affect the life cycle of mycobacterium tuberculosis h37ra, disrupting its ability to survive and reproduce .
Pharmacokinetics
Similar compounds are designed to be absorbed into the body, distributed to the site of infection, metabolized to exert their effect, and eventually excreted from the body .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may lead to the death of these bacteria .
Action Environment
Similar compounds are designed to maintain their stability and efficacy under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyridazine intermediate.
Thioether Formation: The thioether linkage is formed by reacting the chlorophenyl-pyridazine intermediate with a thiol compound under basic conditions.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the thioether intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- N-(6-((4-((2-methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Uniqueness
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
N-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-12-5-3-11(4-6-12)13(22)10-25-16-8-7-15(20-21-16)19-17(23)14-2-1-9-24-14/h1-9H,10H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJMPPPKLHPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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